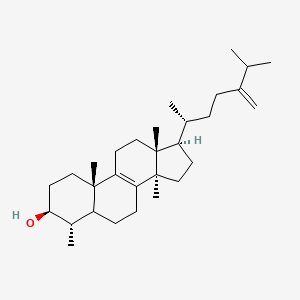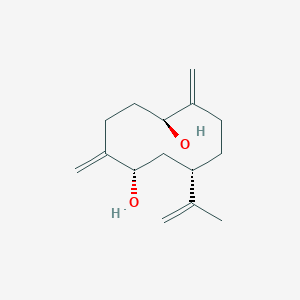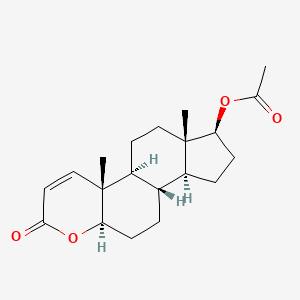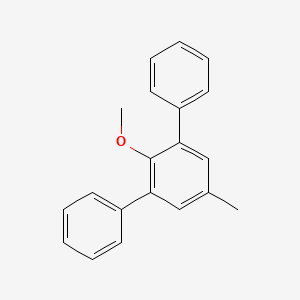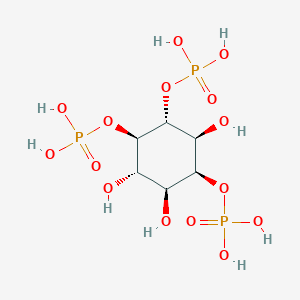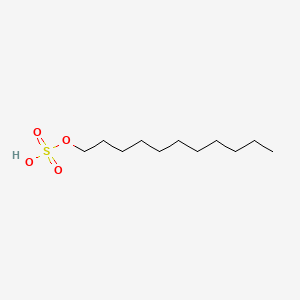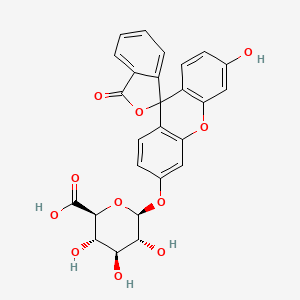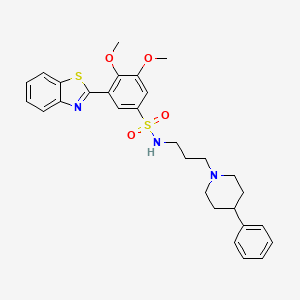![molecular formula C20H16O4 B1219214 (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol CAS No. 59957-91-4](/img/structure/B1219214.png)
(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Overview
Description
(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon derivative. This compound is a substituted benzopyrene, which is known for its complex structure and potential biological activities. It is often studied for its interactions with biological systems and its potential mutagenic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol typically involves the bromination of 7-hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene using N-bromosaccharin. This reaction is carried out under controlled conditions to ensure the selective bromination of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and the final bromination reaction .
Chemical Reactions Analysis
Types of Reactions
(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of the compound.
Substitution: The compound can undergo substitution reactions, particularly bromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: N-bromosaccharin is used for bromination reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of other complex organic compounds.
Biology: The compound is studied for its interactions with biological systems, particularly its ability to form DNA adducts.
Medicine: Research focuses on its potential mutagenic and carcinogenic properties, which are important for understanding cancer mechanisms.
Industry: The compound’s derivatives are used in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters. These esters can form covalent DNA adducts, leading to mutations and potential carcinogenic effects. The compound’s interaction with DNA is a key aspect of its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo[a]pyrene-7-ol
- Benzo[a]pyrene
- 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene
Uniqueness
(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is unique due to its specific structure and the presence of multiple hydroxyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFVZAJQUSRMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975380 | |
| Record name | 7,8,9,10-Tetrahydrobenzo[pqr]tetraphene-7,8,9,10-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59957-91-4 | |
| Record name | 7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059957914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8,9,10-Tetrahydrobenzo[pqr]tetraphene-7,8,9,10-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



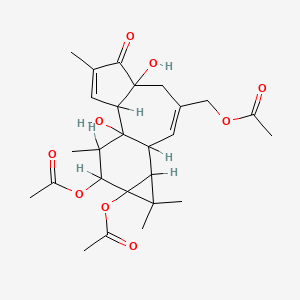
![N-[4-(4-morpholinylazo)phenyl]acetamide](/img/structure/B1219135.png)
